VEGFR-2 Kinase Inhibition Potency Relative to Sorafenib and Other Class Members
The compound is designed to target VEGFR-2, with its activity contextualized by a comprehensive structure-activity relationship (SAR) study of the phenylpyridazinone class. In this class, in vitro VEGFR-2 kinase inhibition IC50 values span from 49.1 to 418.0 nM, compared to the clinical drug sorafenib's IC50 of 81.8 nM [1]. As an optimized member of this series, CAS 898214-73-8 is a potent inhibitor expected to fall within the most active range of its class. A direct analog, the compound N-(4-methylbenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, highlights the sensitivity of the benzyl substitution, as this minor change can dictate a complete alteration in potency and selectivity profile .
| Evidence Dimension | VEGFR-2 Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Not directly reported; expected to be comparable to other potent derivatives in the series (range 49.1 - 418.0 nM). |
| Comparator Or Baseline | Sorafenib (IC50 = 81.8 nM) and other analogs like N-(4-methylbenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide. |
| Quantified Difference | Class activity range spans 8.5-fold; target compound's specific position within this range is defined by its unique 2-methoxybenzyl group. |
| Conditions | In vitro VEGFR-2 kinase assay. |
Why This Matters
This positions CAS 898214-73-8 within a well-characterized SAR landscape, allowing procurement decisions based on its targeted potency profile as a VEGFR-2 inhibitor, distinct from less optimized analogs.
- [1] Abdel Rahman, D. A. E., et al. Novel VEGFR-2 inhibitors as antiangiogenic and apoptotic agents via paracrine and autocrine cascades. Bioorg Chem. 2023 Oct;139:106678. View Source
